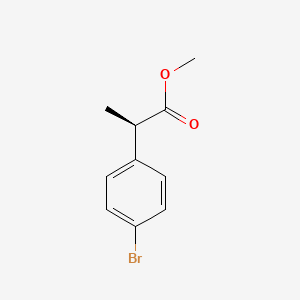
2-(1H-imidazole-2-carbonyl)-N-(thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-imidazole-2-carbonyl)-N-(thiazol-2-yl)benzamide is a synthetic organic compound that features both imidazole and thiazole rings. These heterocyclic structures are often found in biologically active molecules, making this compound potentially significant in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazole-2-carbonyl)-N-(thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Thiazole Ring Formation: Similarly, the thiazole ring can be synthesized using cyclization reactions involving sulfur-containing reagents.
Coupling Reactions: The imidazole and thiazole rings are then coupled with a benzamide moiety through amide bond formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Optimization of temperature and pressure to favor desired reaction pathways.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-imidazole-2-carbonyl)-N-(thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives of the imidazole or thiazole rings, while reduction could lead to reduced forms of these rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its heterocyclic structure.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the synthesis of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 2-(1H-imidazole-2-carbonyl)-N-(thiazol-2-yl)benzamide would depend on its specific interactions with biological targets. Typically, compounds with imidazole and thiazole rings can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-imidazole-2-carbonyl)-N-(pyridin-2-yl)benzamide: Similar structure but with a pyridine ring instead of a thiazole ring.
2-(1H-imidazole-2-carbonyl)-N-(thiophen-2-yl)benzamide: Contains a thiophene ring instead of a thiazole ring.
Uniqueness
The presence of both imidazole and thiazole rings in 2-(1H-imidazole-2-carbonyl)-N-(thiazol-2-yl)benzamide makes it unique, as these rings can confer distinct chemical and biological properties. This dual-ring structure might enhance its ability to interact with multiple biological targets, making it a versatile compound for research.
Eigenschaften
CAS-Nummer |
62367-05-9 |
|---|---|
Molekularformel |
C14H10N4O2S |
Molekulargewicht |
298.32 g/mol |
IUPAC-Name |
2-(1H-imidazole-2-carbonyl)-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H10N4O2S/c19-11(12-15-5-6-16-12)9-3-1-2-4-10(9)13(20)18-14-17-7-8-21-14/h1-8H,(H,15,16)(H,17,18,20) |
InChI-Schlüssel |
OJVNKMDXNUXHFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C2=NC=CN2)C(=O)NC3=NC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B12939232.png)
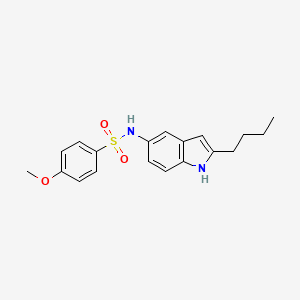
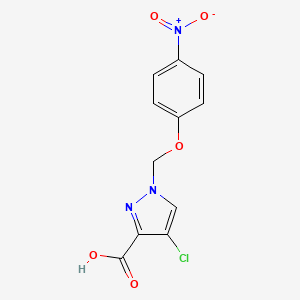


![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methoxy-1H-indol-6-ol](/img/structure/B12939260.png)
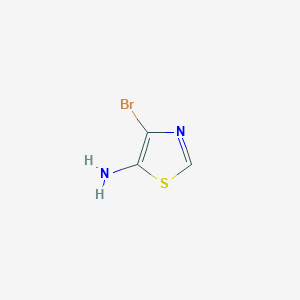
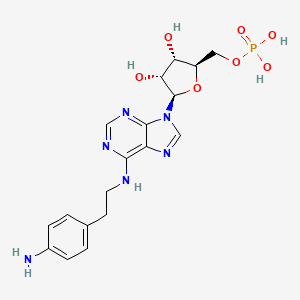

![N-[Di(1H-imidazol-2-yl)methyl]glycine](/img/structure/B12939283.png)
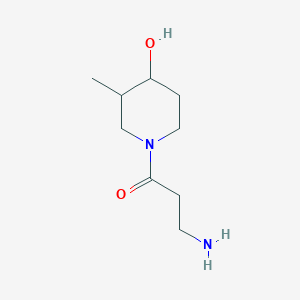
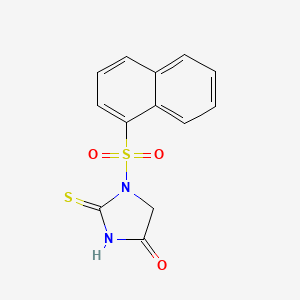
![tert-Butyl (4-(4-(trifluoromethoxy)phenoxy)thieno[2,3-d]pyrimidin-6-yl)carbamate](/img/structure/B12939311.png)
